molecular formula C9H13NOS B12421871 1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine

1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine

Cat. No.: B12421871
M. Wt: 183.27 g/mol
InChI Key: ABDDQTDRAHXHOC-UHFFFAOYSA-N
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Description

1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine is a heterocyclic compound that features a unique structure combining elements of thieno and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of a suitable thieno precursor with a pyran derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine in a solvent like dichloromethane. The reaction mixture is heated to around 40°C for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thieno-pyran derivatives.

    Substitution: N-alkylated thieno-pyran derivatives.

Scientific Research Applications

1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-N-methylmethanamine: Similar structure but with a different substitution pattern on the pyran ring.

    1-(5,7-dihydro-4H-thieno[2,3-c]pyridine-3-yl)-N-methylmethanamine: Contains a pyridine ring instead of a pyran ring.

Uniqueness

1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-10-6-8-9-7(2-4-11-8)3-5-12-9/h3,5,8,10H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDDQTDRAHXHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1C2=C(CCO1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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